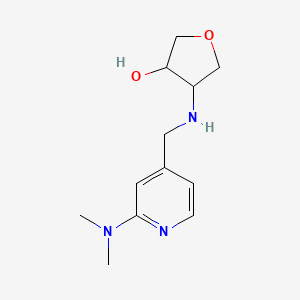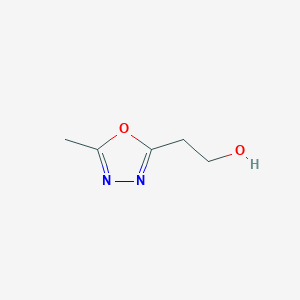![molecular formula C12H21ClN2O B2544854 3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride CAS No. 1909335-80-3](/img/structure/B2544854.png)
3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride” is a derivative of 3-Aminophenol . It is an organic compound with a phenol and an aromatic amine group . One of the most relevant applications of the substance is the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes (e.g., rhodamine B) .
Synthesis Analysis
The synthesis of a similar compound, 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
Chemical Reactions Analysis
Amines, like diethylamine, can react with carbonyl compounds to form imines . They can also react with ketones and aldehydes to form enamines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, the ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .
Wissenschaftliche Forschungsanwendungen
Synthesis of Complexes
This compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex . This complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .
Antibacterial Activity
The synthesized complex mentioned above was also examined for its antibacterial activity . This suggests that “3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride” could potentially be used in the development of new antibacterial agents.
Computational Studies
The compound has been used in computational studies to understand the relationships between bioactive molecules and receptor interactions . This can help in the design of new drugs and therapeutic agents.
Synthesis of Silyloxyaniline
“3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride” has been used as a starting reagent for the synthesis of silyloxyaniline . Silyloxyanilines are important intermediates in organic synthesis.
Synthesis of Dyes
The compound has been used in the synthesis of Nile Red and its hydroxy-derivative . Nile Red is a lipophilic stain used in biology and chemistry. Its hydroxy-derivative could have potential applications in these fields as well.
Material Science Applications
The compound has been used in the synthesis of phenoxazine and its derivatives . These derivatives have applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-(diethylamino)ethylamino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-14(4-2)9-8-13-11-6-5-7-12(15)10-11;/h5-7,10,13,15H,3-4,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOAHYNLFVDCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

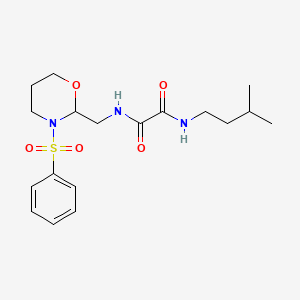

![N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide](/img/structure/B2544776.png)
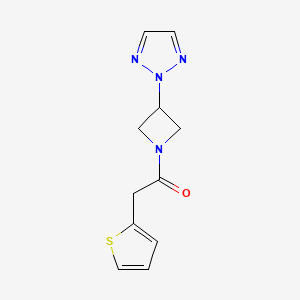

![1H-Pyrazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2544779.png)
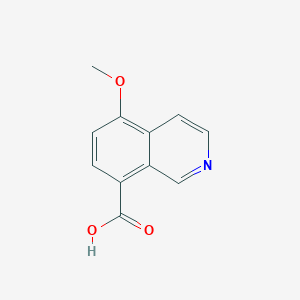
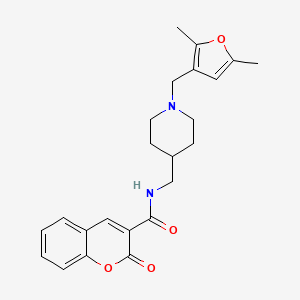
![2-[3-(3-Methylphenyl)pyrazolyl]ethylamine](/img/structure/B2544786.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2544787.png)
